5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7F5N2O3 and its molecular weight is 274.14 g/mol. The purity is usually 95%.
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Biological Activity
5-(Difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1394767-43-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 220.17 g/mol. The structure features a pyrazole ring substituted with difluoromethyl and trifluoromethyl groups, which are known to influence biological activity significantly.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Inhibition of Tubulin Polymerization : A related study indicated that certain pyrazole derivatives could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer treatment as it can prevent cancer cells from dividing and proliferating .
- Cell Line Studies : In vitro studies demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Notably, these compounds showed selective toxicity towards cancer cells while sparing normal fibroblasts .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been investigated extensively:
- Cytokine Inhibition : Compounds similar to the target molecule have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocytic cell lines. This suggests potential therapeutic applications in inflammatory diseases .
- In Vivo Efficacy : Animal models have demonstrated that these compounds can reduce inflammation markers significantly, indicating their potential for treating conditions like rheumatoid arthritis or other inflammatory disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the pyrazole ring has been shown to enhance inhibitory activities against various biological targets. For example, compounds with trifluoromethyl groups often exhibit stronger activity due to increased lipophilicity and better interaction with biological targets .
- Molecular Docking Studies : Docking simulations have provided insights into how these compounds interact with target proteins. The presence of hydrogen bonds and hydrophobic interactions between the compound and active site residues has been noted as a key factor in their biological efficacy .
Case Studies
- Study on Anticancer Activity :
- Anti-inflammatory Research :
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-hydroxyethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O3/c9-6(10)4-3(7(17)18)5(8(11,12)13)14-15(4)1-2-16/h6,16H,1-2H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMUFFLVYUEIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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